Spiro[2.3]hexane-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[2.3]hexane-5-sulfonyl chloride is a chemical compound with the molecular formula C6H9ClO2S. It is characterized by a spirocyclic structure, which consists of two rings sharing a single atom. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2.3]hexane-5-sulfonyl chloride typically involves the reaction of spiro[2.3]hexane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride group. The process may involve the use of solvents such as dichloromethane and requires careful temperature control to avoid side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Spiro[2.3]hexane-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride.
Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and alcohols, typically carried out in the presence of a base such as triethylamine.
Reduction Reactions: Reducing agents like lithium aluminum hydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.
Major Products Formed
Substitution Reactions: Sulfonamide and sulfonate esters.
Reduction Reactions: Sulfonyl hydrides.
Oxidation Reactions: Sulfonic acids.
Scientific Research Applications
Spiro[2.3]hexane-5-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Spiro[2.3]hexane-5-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent .
Comparison with Similar Compounds
Similar Compounds
- Spiro[2.4]heptane-6-sulfonyl chloride
- Spiro[3.3]heptane-7-sulfonyl chloride
- Spiro[2.2]pentane-4-sulfonyl chloride
Uniqueness
Spiro[2.3]hexane-5-sulfonyl chloride is unique due to its specific spirocyclic structure, which imparts distinct reactivity and stability compared to other sulfonyl chlorides. Its compact and rigid framework makes it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
spiro[2.3]hexane-5-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2S/c7-10(8,9)5-3-6(4-5)1-2-6/h5H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVLZHAMXFIUQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(C2)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.